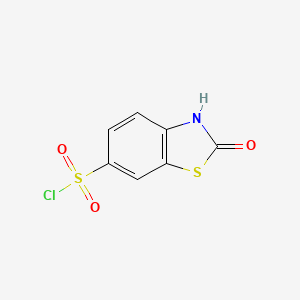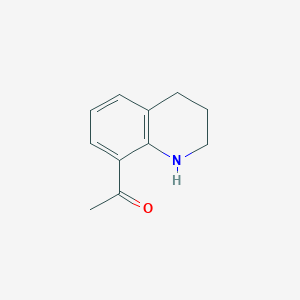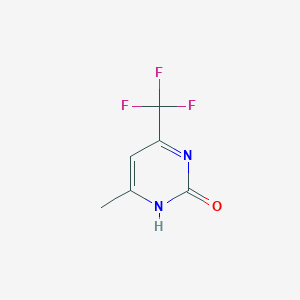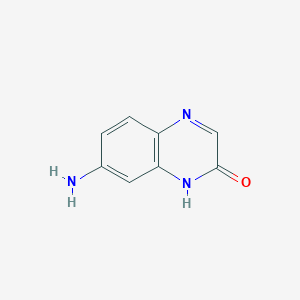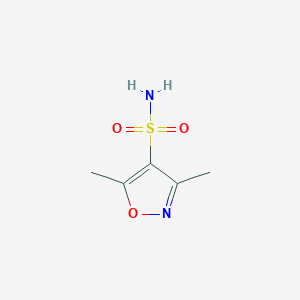
3,5-Dimethylisoxazol-4-sulfonamid
Übersicht
Beschreibung
3,5-Dimethylisoxazole-4-sulfonamide is a derivative of isoxazoles, heterocyclic compounds that contain a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom. This compound is a sulfonamide derivative which contains a sulfonamide group (-SO2NH2) attached to an isoxazole ring. It is used as a biochemical for proteomics research .
Synthesis Analysis
A straightforward one-pot, multicomponent approach was developed to synthesize di- and tri-substituted N-sulfonyl formamidines from sulfonyl chlorides, NaN3, ethyl propiolate, and primary/secondary amines under mild conditions without catalysts or additives .Molecular Structure Analysis
The molecular formula of 3,5-Dimethylisoxazole-4-sulfonamide is C5H8N2O3S, and its molecular weight is 176.19 .Physical and Chemical Properties Analysis
3,5-Dimethylisoxazole-4-sulfonamide is a solid and should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Hemmung von BET-Bromodomenen
Derivate von „3,5-Dimethylisoxazol-4-sulfonamid“ wurden optimiert, um potente Inhibitoren der BET-Bromodomenfamilie (Bromodomen und extra terminale Domäne) zu entwickeln. Diese Inhibitoren sind wichtig, weil sie die Genexpression durch Beeinflussung der Chromatinstruktur regulieren können und ein potenzielles therapeutisches Anwendungsspektrum in den Bereichen Krebs und entzündliche Erkrankungen bieten .
Hypoglykämische Aktivität
Diese Verbindung hat hypoglykämische Aktivität gezeigt, d.h. sie kann den Blutzuckerspiegel senken. Diese Eigenschaft könnte bei der Entwicklung von Behandlungen für Krankheiten wie Diabetes von Vorteil sein .
Induktion von DNA-Schäden
In der pharmakologischen Forschung wurde beobachtet, dass Derivate von „this compound“ in bestimmten Krebszelllinien, wie z.B. MCF-7-Zellen, DNA-Schäden induzieren. Dies deutet auf mögliche Anwendungen in der Krebstherapie hin, indem die DNA von Krebszellen angegriffen wird .
Proteomforschung
Als biochemisches Werkzeug wird „this compound“ in der Proteomforschung verwendet, um Proteine und ihre Interaktionen zu untersuchen. Es kann eine wertvolle Ressource sein, um die Proteinfunktion zu verstehen und Zielmoleküle für die Medikamentenentwicklung zu identifizieren .
Wirkmechanismus
Target of Action
The primary target of 3,5-Dimethylisoxazole-4-sulfonamide is BRD4 (Bromodomain-containing protein 4) . BRD4 is a protein that plays a crucial role in cancer therapy .
Mode of Action
3,5-Dimethylisoxazole-4-sulfonamide interacts with BRD4, inhibiting its activity . The compound DDT26, a derivative of 3,5-Dimethylisoxazole-4-sulfonamide, has shown a potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM .
Biochemical Pathways
The inhibition of BRD4 by 3,5-Dimethylisoxazole-4-sulfonamide affects various biochemical pathways. Notably, DDT26 was shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
Pharmacokinetics
The compound is a solid and is recommended to be stored at room temperature , which may suggest its stability and potential bioavailability.
Result of Action
The result of 3,5-Dimethylisoxazole-4-sulfonamide’s action is significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . The compound’s action results in DNA damage, inhibition of cell migration and colony formation, and cell cycle arrest at the G1 phase .
Safety and Hazards
The safety data sheet for a similar compound, 3,5-Dimethylisoxazole, advises to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, use only under a chemical fume hood, avoid breathing dust, and do not ingest . If swallowed, seek immediate medical assistance .
Biochemische Analyse
Biochemical Properties
3,5-Dimethylisoxazole-4-sulfonamide plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and biomolecules, influencing their activity and function. One of the key interactions involves bromodomains, which are protein modules that bind to acetylated lysines on histones and other proteins. 3,5-Dimethylisoxazole-4-sulfonamide acts as an acetyl-lysine mimetic, displacing acetylated histone-mimicking peptides from bromodomains . This interaction is significant for its potential antiproliferative and anti-inflammatory properties.
Cellular Effects
The effects of 3,5-Dimethylisoxazole-4-sulfonamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3,5-Dimethylisoxazole-4-sulfonamide has been shown to inhibit the activity of bromodomain-containing proteins such as BRD2 and BRD4, which play a role in gene transcription regulation . This inhibition can lead to changes in gene expression and cellular metabolism, impacting cell proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of action of 3,5-Dimethylisoxazole-4-sulfonamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, 3,5-Dimethylisoxazole-4-sulfonamide binds to bromodomains, displacing acetylated lysines and inhibiting their interaction with histones . This inhibition disrupts the epigenetic regulation of gene transcription, leading to changes in gene expression. Additionally, 3,5-Dimethylisoxazole-4-sulfonamide may also inhibit other enzymes involved in cellular processes, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dimethylisoxazole-4-sulfonamide can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may degrade over extended periods . Long-term exposure to 3,5-Dimethylisoxazole-4-sulfonamide can lead to sustained inhibition of bromodomain-containing proteins, resulting in prolonged changes in gene expression and cellular function . These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of 3,5-Dimethylisoxazole-4-sulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as antiproliferative and anti-inflammatory properties . At higher doses, 3,5-Dimethylisoxazole-4-sulfonamide may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
3,5-Dimethylisoxazole-4-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound is metabolized by enzymes such as cytochrome P450, which can modify its chemical structure and impact its biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 3,5-Dimethylisoxazole-4-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carriers and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting its overall efficacy and safety.
Subcellular Localization
The subcellular localization of 3,5-Dimethylisoxazole-4-sulfonamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the nucleus, where it interacts with bromodomains and influences gene transcription . Additionally, 3,5-Dimethylisoxazole-4-sulfonamide may also be found in other cellular compartments, where it can exert its effects on various biochemical processes.
Eigenschaften
IUPAC Name |
3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3S/c1-3-5(11(6,8)9)4(2)10-7-3/h1-2H3,(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRGFHCFXQFLBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407059 | |
| Record name | 3,5-dimethylisoxazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-83-1 | |
| Record name | 3,5-Dimethylisoxazole-4-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dimethylisoxazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3,5-dimethylisoxazole-4-sulfonamide in the synthesis of novel isoxazole derivatives?
A1: 3,5-Dimethylisoxazole-4-sulfonamide serves as a crucial starting material for synthesizing a diverse range of novel 5-substituted-3-methylisoxazole-4-sulfonamide derivatives []. The researchers successfully demonstrated the versatility of this compound by reacting it with N-(dimethoxymethyl)-N,N-dimethylamine or various aromatic and heteroaromatic aldehydes. This approach allows for the introduction of diverse aryl/heteroaryl and aminovinyl substituents onto the isoxazole ring, expanding the potential applications of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide](/img/structure/B1309524.png)
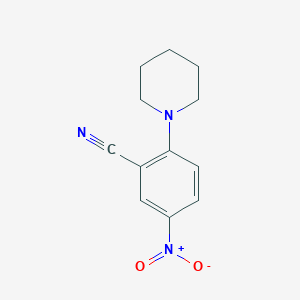

![1-benzyl-N-[(5-methyl-2-furyl)methyl]piperidin-4-amine](/img/structure/B1309535.png)
![(8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1309540.png)
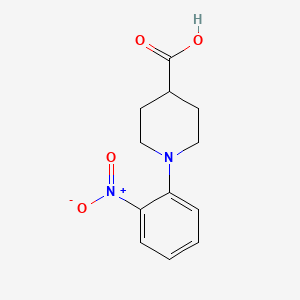
![(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1309544.png)
